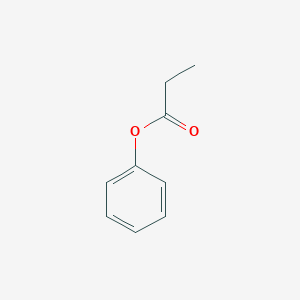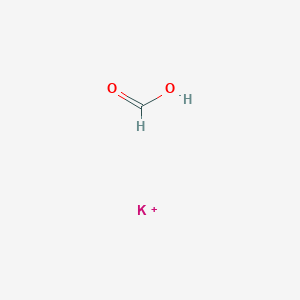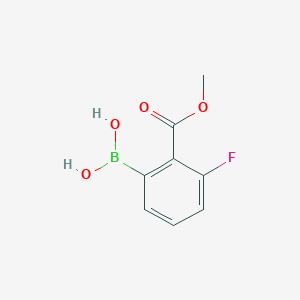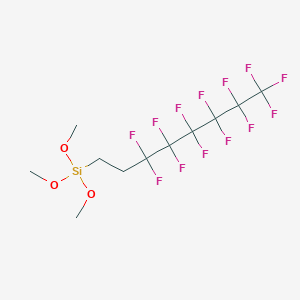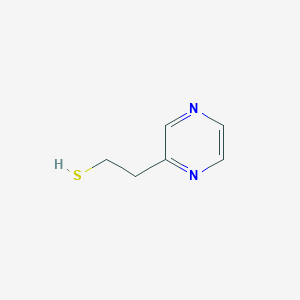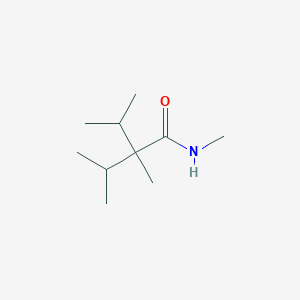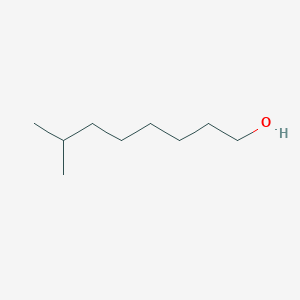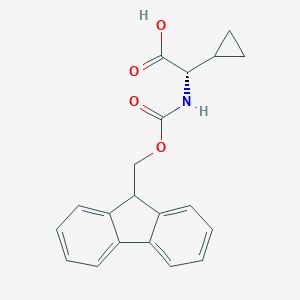
Fmoc-L-Cyclopropylglycin
Übersicht
Beschreibung
Fmoc-L-Cyclopropylglycine is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-L-Cyclopropylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-Cyclopropylglycine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Fmoc-L-Cyclopropylglycin: wird häufig in der Festphasenpeptidsynthese (SPPS) eingesetzt. Die Fmoc-Gruppe dient als temporärer Schutz für die Aminogruppe, was für den sequentiellen Aufbau von Peptiden entscheidend ist . Die einzigartige Struktur dieser Verbindung ermöglicht die Einführung von Cyclopropylgruppen in Peptidketten, was die Konformation und die biologische Aktivität des Peptids signifikant verändern kann.
Arzneimittelentwicklung
Im Bereich der Arzneimittelentwicklung kann this compound verwendet werden, um neuartige Peptide mit potenziellen therapeutischen Wirkungen zu generieren. Seine Einarbeitung in Peptide kann zur Entwicklung neuer Medikamente mit verbesserter Stabilität und Spezifität führen .
Chemische Biologie
This compound spielt eine Rolle in der chemischen Biologie, indem es die Untersuchung von Peptidinteraktionen mit biologischen Systemen ermöglicht. Es hilft, Protein-Protein-Interaktionen zu imitieren oder zu stören und unterstützt so das Verständnis zellulärer Prozesse .
Biochemische Anwendungen
Die Verbindung ist an der Bildung von selbstassemblierenden Materialien beteiligt. Fmoc-modifizierte Aminosäuren, einschließlich this compound, können Hydrogele und andere Nanostrukturen bilden, die potenzielle Anwendungen in der Zellkultur und der Gewebezüchtung haben .
Medizinische Chemie
In der medizinischen Chemie wird this compound verwendet, um Peptide zu synthetisieren, die als Enzyminhibitoren, Rezeptoragonisten/Antagonisten oder Hormone wirken können. Seine Cyclopropylgruppe kann diesen Peptiden einzigartige pharmakokinetische Eigenschaften verleihen .
Analytische Chemie
Schließlich kann this compound in der analytischen Chemie aufgrund seiner klar definierten Retentionscharakteristika als Standard- oder Referenzverbindung in der chromatographischen Analyse verwendet werden. Es kann auch bei der Quantifizierung von Peptiden während der Synthese helfen .
Wirkmechanismus
Target of Action
Fmoc-L-Cyclopropylglycine is primarily used in the preparation of tailored Cyclodepsipeptides, which are potent non-covalent serine protease inhibitors . Serine proteases are a type of enzyme that cleaves peptide bonds in proteins, playing a crucial role in many biological processes.
Mode of Action
The Fmoc (9-Fluorenylmethoxycarbonyl) group in Fmoc-L-Cyclopropylglycine is a base-labile protecting group used in peptide synthesis . It protects the amino group of an amino acid during peptide bond formation, preventing unwanted side reactions . The Fmoc group is removed by bases such as piperidine, forming a stable adduct with the dibenzofulvene byproduct .
Biochemical Pathways
The Fmoc group’s integration into peptide synthesis methods has significantly enhanced the chemical synthesis of peptides . The Fmoc-L-Cyclopropylglycine, as a part of Cyclodepsipeptides, can influence the biochemical pathways involving serine proteases.
Result of Action
The primary result of Fmoc-L-Cyclopropylglycine’s action is the successful synthesis of peptides, including Cyclodepsipeptides . These peptides can act as potent non-covalent inhibitors of serine proteases, potentially influencing various biological processes where these enzymes play a role .
Action Environment
The action, efficacy, and stability of Fmoc-L-Cyclopropylglycine can be influenced by various environmental factors. For instance, the Fmoc group is sensitive to bases and can be removed under basic conditions . Moreover, the storage temperature can affect the stability of Fmoc-L-Cyclopropylglycine, with a recommended storage temperature between 2-8°C .
Biochemische Analyse
Biochemical Properties
It is known that Fmoc-L-Cyclopropylglycine is used in the preparation of tailored Cyclodepsipeptides as potent non-covalent serine protease inhibitors . This suggests that it may interact with enzymes such as serine proteases and other biomolecules in biochemical reactions.
Cellular Effects
Given its role in the synthesis of peptides and proteins, it may influence cell function by contributing to the formation of these crucial biomolecules .
Molecular Mechanism
The molecular mechanism of Fmoc-L-Cyclopropylglycine involves its role as a protecting group in solid phase synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and can be rapidly removed by base . This process allows for the synthesis of peptides and proteins without unwanted side reactions .
Metabolic Pathways
Given its role in the synthesis of peptides and proteins, it may interact with enzymes and cofactors involved in these processes .
Eigenschaften
IUPAC Name |
(2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-19(23)18(12-9-10-12)21-20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLZBPTXRMNAFP-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375783 | |
| Record name | Fmoc-L-Cyclopropylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212257-18-5 | |
| Record name | Fmoc-L-Cyclopropylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


